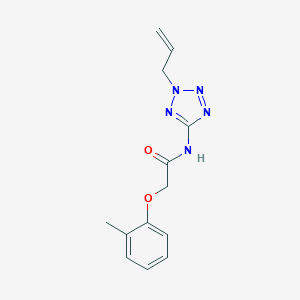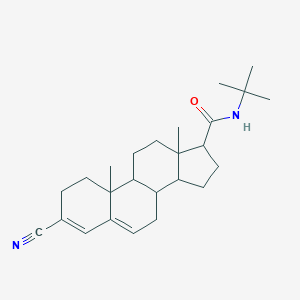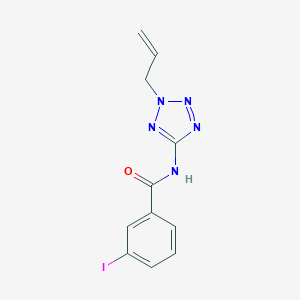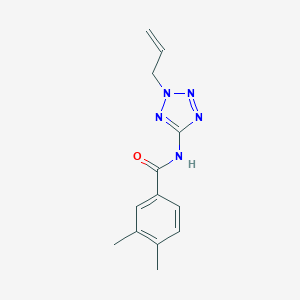
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide, also known as LUF6000, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), that are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide in lab experiments is its ability to selectively target certain enzymes and pathways. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide is its potential toxicity and side effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide. One direction is to further investigate its potential as a diagnostic tool for cancer and other diseases. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and less toxic analogs.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide involves a multi-step reaction sequence. The first step involves the reaction of 2-chloro-N-(2-allyl-2H-tetraazol-5-yl)acetamide with 2-methylphenol in the presence of a base to form the intermediate product. This intermediate product is then reacted with an alkylating agent to obtain the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C13H15N5O2 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-3-8-18-16-13(15-17-18)14-12(19)9-20-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,14,16,19) |
Clave InChI |
AHABDQGXYGSRCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)CC=C |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
